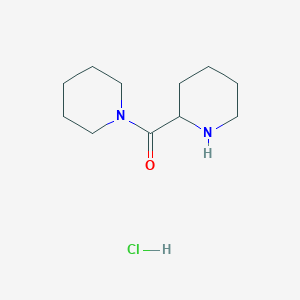

哌啶并(2-哌啶)甲酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

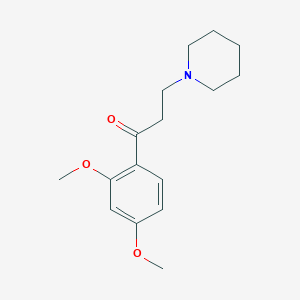

The synthesis of related piperidine compounds typically involves multi-step reactions starting from readily available materials. For instance, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate through amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable overall yield of 62.4% . Similarly, other compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized by condensation reactions using appropriate sulfonyl chlorides and bases in suitable solvents .

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. The piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around sulfur atoms in sulfonyl-containing compounds is typically distorted tetrahedral . The crystal structures of these compounds are further stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, aromatic nucleophilic substitution reactions involving piperidine have been studied, showing that these reactions can be catalyzed by both piperidine and methoxide ions . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, which can affect the kinetics and mechanisms of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The thermal stability of these compounds can be assessed using thermogravimetric analysis, with some structures remaining stable over a wide temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which help in understanding the reactivity and stability of the molecules . Additionally, the molecular electrostatic potential map can identify reactive sites on the molecular surface .

科学研究应用

合成与表征

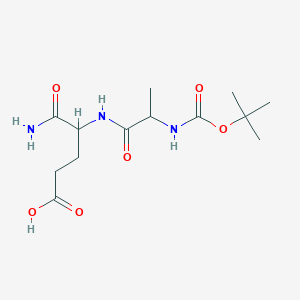

- 哌啶并(2-哌啶)甲酮盐酸盐及其衍生物通常作为化学研究中的中间体合成。郑锐(2010 年)展示了使用哌啶-4-羧酸和碳酸乙酯氯化物合成相关化合物(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐,实现了 62.4% 的合理收率 (郑锐,2010)。

- 相关化合物的晶体结构已得到研究。B. Revathi 等人(2015 年)报道了具有哌啶-1-基取代基的化合物的晶体结构,提供了对分子相互作用的见解 (B. Revathi 等,2015)。

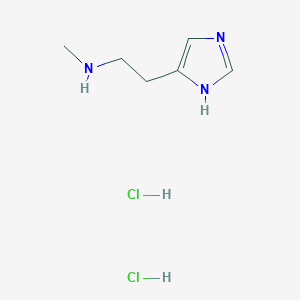

化学性质和应用

- 哌啶并(2-哌啶)甲酮盐酸盐衍生物已被研究其潜在的生物学特性。例如,C. Ibiş 等人(2015 年)评估了新型哌啶醇基、哌啶基和哌嗪基取代萘醌化合物 (C. Ibiş 等,2015) 的抗菌和抗真菌活性。

- L. Mallesha 和 K. Mohana(2014 年)合成了一系列 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物,并评估了它们的体外抗菌活性 (L. Mallesha,K. Mohana,2014)。

潜在的药物学意义

- 哌啶并(2-哌啶)甲酮盐酸盐的一些衍生物已在药物研究中得到探索。例如,K. Vinaya 等人(2011 年)合成了衍生物以研究其抗白血病活性 (K. Vinaya 等,2011)。

环境和材料科学应用

- 哌啶并(2-哌啶)甲酮盐酸盐化合物也在环境科学中得到研究。吕卫东(2002 年)研究了使用二哌啶-1-基-甲酮从硝酸中萃取铀(VI)和钍(IV),表明在分离过程中具有潜力 (吕卫东,2002)。

属性

IUPAC Name |

piperidin-1-yl(piperidin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h10,12H,1-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSQGJIOTRLXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383328 |

Source

|

| Record name | (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16783-69-0 |

Source

|

| Record name | (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)